ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}piperazine-1-carboxylate is a complex organic compound characterized by a thiazole ring, a piperazine ring, and various functional groups that contribute to its chemical properties. The presence of the thiophene and thiazole rings suggests significant biological activity, making this compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}piperazine-1-carboxylate, a multistep process is required:
Formation of the Thiazole Ring: : Starting with thiophene-2-carboxaldehyde and a methylated thiourea derivative, a cyclization reaction forms the thiazole ring.
Acylation Step: : The resulting thiazole derivative is acylated with an appropriate propanoyl chloride in the presence of a base such as triethylamine.
Piperazine Introduction: : The acylated thiazole is then reacted with piperazine-1-carboxylic acid ethyl ester under basic conditions to introduce the piperazine moiety.
Final Coupling: : The final compound is purified using chromatographic techniques.
Industrial Production Methods
Scaling up the synthesis for industrial purposes involves optimizing the reaction conditions to maximize yield and purity while minimizing the environmental impact. This includes:
Catalyst Optimization: : Using efficient catalysts to lower activation energy and speed up reaction rates.
Solvent Selection: : Choosing green solvents or solvent-free conditions where possible.
Continuous Flow Chemistry: : Implementing continuous flow systems to increase scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reductive reactions can be performed using reducing agents such as lithium aluminium hydride, targeting the carbonyl groups.
Substitution: : Nucleophilic substitutions can occur, especially at the piperazine ring, under appropriate conditions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Bases: : Triethylamine, potassium carbonate.
Major Products
Oxidation Products: : Sulfoxides or sulfones from the thiophene ring.
Reduction Products: : Alcohols from the reduction of carbonyl groups.
Substitution Products: : Varied products depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}piperazine-1-carboxylate has a wide range of applications:
Chemistry: : It serves as an intermediate in organic synthesis, particularly in the creation of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer properties.
Industry: : Potential use in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The compound's mechanism of action is largely dependent on its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and ion channels are common targets. The thiazole and piperazine rings facilitate binding through hydrogen bonding and hydrophobic interactions.
Pathways Involved: : It can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{3-[2-methyl-1,3-thiazol-5-yl]propanoyl}piperazine-1-carboxylate: : Lacks the thiophene ring, which may result in different biological activity.
Ethyl 4-{3-[2-methyl-4-(furan-2-yl)-1,3-thiazol-5-yl]propanoyl}piperazine-1-carboxylate: : Substitutes thiophene with furan, potentially altering electronic properties.
Methyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}piperazine-1-carboxylate: : Variation in ester group, affecting solubility and reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, offering a versatile scaffold for further chemical modifications and a wide range of potential applications in research and industry. Its specific structural features confer unique interactions with biological targets, making it a valuable compound for medicinal chemistry investigations.
Properties
IUPAC Name |
ethyl 4-[3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-3-24-18(23)21-10-8-20(9-11-21)16(22)7-6-15-17(19-13(2)26-15)14-5-4-12-25-14/h4-5,12H,3,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKYWIIOWYLOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=C(N=C(S2)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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